molecular formula C10H12FN3OS B8352984 2,4-Dimethyl-1-(3-fluorobenzoyl)thiosemicarbazide

2,4-Dimethyl-1-(3-fluorobenzoyl)thiosemicarbazide

Cat. No. B8352984
M. Wt: 241.29 g/mol
InChI Key: DPJUTLNPSLFHHI-UHFFFAOYSA-N
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Patent
US05856350

Procedure details

2,4-Dimethyl-l-(3-fluorobenzoyl)thiosemicarbazide (11.1 g, 46.0 mmol) and 1 molar aqueous sodium bicarbonate (460 mL, 0.460 mol) were stirred and heated to reflux. After being refluxed for 5 h, the reaction was allowed to cool to room temperature. After stirring overnight, the reaction was placed in the freezer for several hours. The precipitate was then collected by filtration. Crystallization from isopropanol afforded the desired product as colorless, matted needles, mp 126°-128° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:13]([NH:15][CH3:16])=[S:14])[NH:3][C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1.C(=O)(O)[O-].[Na+]>>[CH3:1][N:2]1[C:13](=[S:14])[N:15]([CH3:16])[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=2)=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
CN(NC(C1=CC(=CC=C1)F)=O)C(=S)NC
Name
Quantity
460 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 5 h
Duration
5 h
WAIT
Type
WAIT
Details
the reaction was placed in the freezer for several hours
FILTRATION
Type
FILTRATION
Details
The precipitate was then collected by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C(N(C1=S)C)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.